5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 289.33 g/mol. Its IUPAC name reflects its complex structure, which features a spirocyclic system that includes a nitrogen atom within the ring. The compound is classified as an azaspiro compound, which is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid falls under the category of organic compounds, specifically within the subclass of spiro compounds. These compounds are characterized by their unique cyclic structures that often exhibit interesting chemical properties and biological activities .
The synthesis of 5-benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves several key steps:
The synthetic routes can be optimized for yield and purity, potentially utilizing continuous flow reactors for improved reaction control. The choice of solvents, reaction conditions, and purification methods can significantly influence the outcome of the synthesis.
The molecular structure of 5-benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid features a spirocyclic framework that includes:
The structure can be represented using its SMILES notation: O=C(C1(C)CN(C(OCC2=CC=CC=C2)=O)CC31CC3)O
.
The compound's structural data includes:
5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and nitrogen-containing compounds:
The specific conditions for these reactions depend on the desired product and may require catalysts or specific temperatures to optimize yields.
The mechanism of action for 5-benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid primarily involves its interaction with biological targets in medicinal chemistry:
The exact pathways and targets depend on the structural modifications made during derivative synthesis .
The physical properties of 5-benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid include:
Key chemical properties include:
Relevant data should be verified against supplier information or experimental results from literature sources .
5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid has several applications in scientific research:
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2